BenchChemオンラインストアへようこそ!

2-{4-[4-(Trifluoromethyl)pyrimidin-2-YL]piperazin-1-YL}ethanamine

Lipophilicity Physicochemical Properties Drug Design

2-{4-[4-(Trifluoromethyl)pyrimidin-2-YL]piperazin-1-YL}ethanamine (CAS 683274-53-5) is a bioactive small molecule (C11H16F3N5, MW 275.28 g/mol) belonging to the piperazinyl-pyrimidine class. It features a 4-trifluoromethyl substitution on the pyrimidine ring linked to a piperazine-ethanamine side chain.

Molecular Formula C11H16F3N5
Molecular Weight 275.27 g/mol
CAS No. 683274-53-5
Cat. No. B1302783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{4-[4-(Trifluoromethyl)pyrimidin-2-YL]piperazin-1-YL}ethanamine
CAS683274-53-5
Molecular FormulaC11H16F3N5
Molecular Weight275.27 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCN)C2=NC=CC(=N2)C(F)(F)F
InChIInChI=1S/C11H16F3N5/c12-11(13,14)9-1-3-16-10(17-9)19-7-5-18(4-2-15)6-8-19/h1,3H,2,4-8,15H2
InChIKeyMSJTXYBMBGJMGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 683274-53-5: 4-Trifluoromethyl Pyrimidine Piperazine Ethanamine Derivative for Targeted Kinase and GPCR Research


2-{4-[4-(Trifluoromethyl)pyrimidin-2-YL]piperazin-1-YL}ethanamine (CAS 683274-53-5) is a bioactive small molecule (C11H16F3N5, MW 275.28 g/mol) belonging to the piperazinyl-pyrimidine class . It features a 4-trifluoromethyl substitution on the pyrimidine ring linked to a piperazine-ethanamine side chain. This scaffold is a privileged structure in medicinal chemistry, serving as a core for kinase inhibitors and GPCR modulators [1]. The compound is typically supplied at ≥95% purity for research use .

Why 4-Trifluoromethyl Substitution on the Pyrimidine Ring Is Not Interchangeable with 4-H, 4-Methyl, or 4-Halo Analogs


In the piperazinyl-pyrimidine series, the 4-position substituent critically dictates electron distribution, lipophilicity, metabolic stability, and target engagement [1]. Generic substitution with an unsubstituted (4-H) or 4-methyl analog is not equivalent, as the trifluoromethyl group uniquely withdraws electron density via inductive effects, enhances membrane permeability, and resists oxidative metabolism [2]. These physicochemical differences translate into divergent selectivity profiles and in vivo pharmacokinetics, making compound selection non-trivial for reproducible research or lead optimization.

Quantitative Evidence Guide: Measured and Predicted Differentiation of CAS 683274-53-5 Against Its Closest Analogs


Predicted Lipophilicity (logP) Advantage Over the 4-H-Pyrimidine Analog

The 4-trifluoromethyl group increases the predicted partition coefficient (logP) by approximately 1.5 log units compared to the unsubstituted 4-H analog [1]. The target compound (CAS 683274-53-5) has a computed XLogP3 value of 1.2, while the 4-H analog (CAS 30194-68-4) has a computed XLogP3 value of -0.3 [2].

Lipophilicity Physicochemical Properties Drug Design

Enhanced Predicted Metabolic Stability Conferred by the 4-Trifluoromethyl Group

The trifluoromethyl group is known to block cytochrome P450-mediated oxidation at the 4-position of the pyrimidine ring, a common metabolic soft spot [1]. In contrast, 4-methyl and 4-H analogs are susceptible to hydroxylation, leading to rapid clearance [2].

Metabolic Stability Oxidative Metabolism Lead Optimization

Increased Hydrogen Bond Acceptor Capacity Relative to 4-Chloro and 4-Methyl Analogs

The target compound contains a trifluoromethyl group that acts as a hydrogen bond acceptor (HBA) via the fluorine atoms, increasing the total HBA count to 5 compared to 3 for the 4-chloro analog and 4 for the 4-methyl analog . This additional HBA capacity can strengthen interactions with key residues in biological targets, such as the hinge region of kinases or orthosteric binding pockets of GPCRs, potentially enhancing affinity and selectivity [1].

Hydrogen Bonding Target Engagement SAR

Class-Level Kinase and GPCR Target Engagement Profile Differentiated by Substituent-Dependent Selectivity

Piperazinyl-pyrimidine derivatives are known to inhibit a range of kinases (e.g., S6K1, GRK2) and GPCRs (e.g., CCR4, 5-HT1A) with selectivity governed by the 4-substituent [1]. For instance, the 4-CF3-containing compound PF-4708671 exhibits a selective S6K1 inhibition profile (Ki = 20 nM, IC50 = 160 nM) with >100-fold selectivity over MSK1 (IC50 = 950 nM) and little activity against 85 other kinases . While direct data for CAS 683274-53-5 is not publicly available, the electron-withdrawing and lipophilic nature of the 4-CF3 group is expected to affect kinase selectivity differently than 4-H or 4-CH3 analogs.

Kinase Inhibition GPCR Antagonism Selectivity Profile

Chemical Stability Advantage Over 4-Chloro and 4-Bromo Analogs

The 4-trifluoromethyl group is chemically inert under standard laboratory conditions, unlike 4-chloro or 4-bromo analogs, which are susceptible to nucleophilic displacement or hydrolysis [1]. This stability ensures consistent compound integrity in DMSO stock solutions over extended periods, reducing variability in biological assays .

Chemical Stability Shelf Life Reproducibility

Optimal Research Applications for CAS 683274-53-5 Based on Structural Differentiation Evidence


CNS Drug Discovery Programs Requiring Enhanced Blood-Brain Barrier Penetration

The 1.5 log unit higher predicted lipophilicity (XLogP3 = 1.2) of CAS 683274-53-5 compared to the 4-H analog improves the likelihood of passive blood-brain barrier penetration [1]. This makes the compound a preferred choice for CNS-targeted kinase or GPCR inhibitor programs where CNS exposure is critical.

Kinase Inhibitor Lead Optimization Campaigns

The piperazinyl-pyrimidine scaffold with a 4-CF3 group is a privileged structure for kinase inhibition, as demonstrated by the selective S6K1 inhibitor PF-4708671 . Researchers can use CAS 683274-53-5 as a core intermediate for derivatization to explore kinase selectivity profiles, leveraging the electron-withdrawing effect of the CF3 group to modulate hinge-region binding.

GPCR Antagonist Development for Inflammatory and Allergic Diseases

Piperazinyl-pyrimidine derivatives with electron-withdrawing 4-substituents have shown CCR4 antagonism with nanomolar potency [2]. The enhanced hydrogen bond acceptor capacity (5 HBA) of the CF3 group may improve interactions with key residues in the CCR4 orthosteric site, making this compound a valuable starting point for asthma and allergic inflammation programs.

Chemical Biology Probe Development for GRK2 Functional Studies

GRK2 is a validated target for heart failure, and piperazinyl-pyrimidine chemotypes have been reported as GRK2 inhibitors [3]. The metabolic stability advantage of the 4-CF3 group over 4-H or 4-alkyl analogs supports longer experimental time courses in cellular models, making CAS 683274-53-5 a more reliable tool compound for GRK2 functional studies.

Quote Request

Request a Quote for 2-{4-[4-(Trifluoromethyl)pyrimidin-2-YL]piperazin-1-YL}ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.